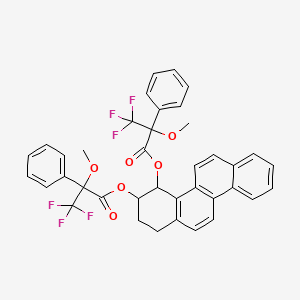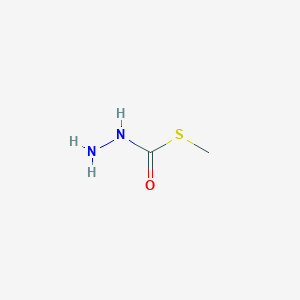
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone is a complex organic compound characterized by the presence of both a fluoronaphthalene and a methyl-dihydroindenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the fluoronaphthalene and methyl-dihydroindenyl precursors. These precursors are then subjected to a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of (7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)amine: Contains an amine group instead of a ketone.
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)carboxylic acid: Features a carboxylic acid group.
Propriétés
Numéro CAS |
74924-91-7 |
|---|---|
Formule moléculaire |
C21H17FO |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(7-fluoronaphthalen-1-yl)-(7-methyl-2,3-dihydro-1H-inden-4-yl)methanone |
InChI |
InChI=1S/C21H17FO/c1-13-8-11-19(17-6-3-5-16(13)17)21(23)18-7-2-4-14-9-10-15(22)12-20(14)18/h2,4,7-12H,3,5-6H2,1H3 |
Clé InChI |
SORPYJDLTMDYFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCC2=C(C=C1)C(=O)C3=CC=CC4=C3C=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


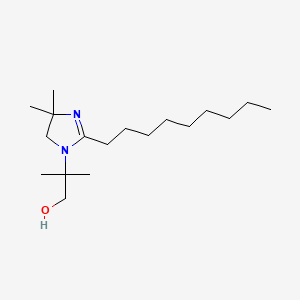
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one](/img/structure/B14452344.png)
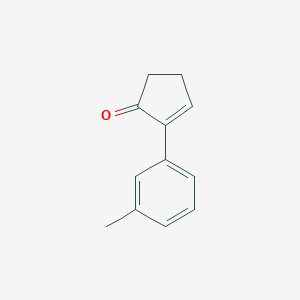
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)
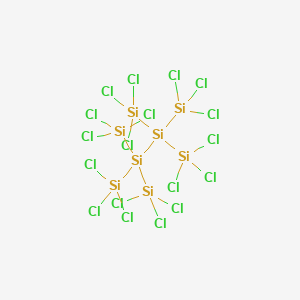
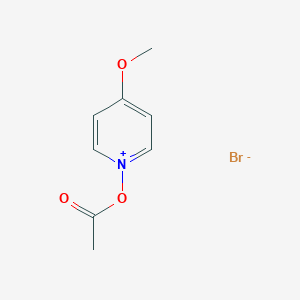
![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
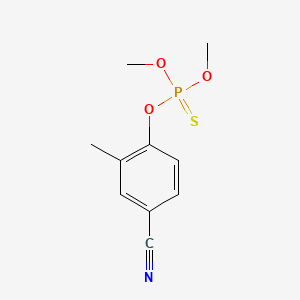
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
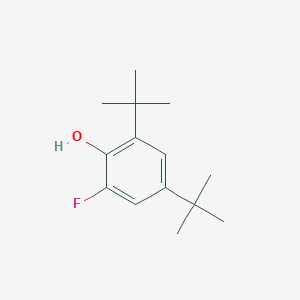
![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)
